3-(1H-pyrrol-1-yl)benzonitrile
Overview
Description
3-(1H-pyrrol-1-yl)benzonitrile is an organic compound that features a pyrrole ring attached to a benzonitrile moiety
Mechanism of Action
Target of Action
It’s known that pyrrole derivatives can exhibit a wide range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
Pyrrole derivatives have been shown to exhibit cytotoxic activity against some cancer cell lines , suggesting that they may interact with cellular targets to induce cell death.
Biochemical Pathways
Some pyrrole derivatives have been reported to activate the aryl hydrocarbon receptor (ahr) pathway and induce dna damage, checkpoint activation, s-phase cell cycle arrest, and cell death in sensitive breast cancer cell lines .
Result of Action
Some pyrrole derivatives have been reported to exhibit good cytotoxic activity against some cancer cell lines , suggesting that they may induce cell death.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-pyrrol-1-yl)benzonitrile typically involves the Paal–Knorr reaction. This method includes the condensation of 3-aminobenzonitrile with 2,5-hexanedione. The reaction is carried out under acidic conditions, which facilitates the formation of the pyrrole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-(1H-pyrrol-1-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, amines, and other functionalized aromatic compounds .
Scientific Research Applications
3-(1H-pyrrol-1-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors
Comparison with Similar Compounds
- 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile
- 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile
- N-acyl derivatives of pyrrole
Comparison: 3-(1H-pyrrol-1-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
Properties
IUPAC Name |
3-pyrrol-1-ylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c12-9-10-4-3-5-11(8-10)13-6-1-2-7-13/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKIAELSMMDZRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378961 | |
Record name | 3-(1H-pyrrol-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175134-98-2 | |
Record name | 3-(1H-pyrrol-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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